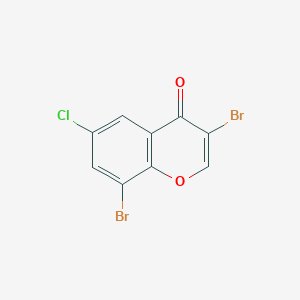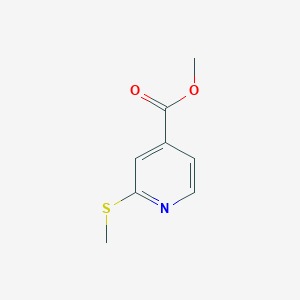
Methyl 2-(methylsulfanyl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylthio)-4-pyridinecarboxylate, AldrichCPR, is a chemical compound with the molecular formula C8H9NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a methylthio group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)-4-pyridinecarboxylate typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(methylthio)-4-pyridinecarboxylate can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, reduced reaction times, and higher yields. The use of catalysts like Raney nickel can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 2-(methylthio)-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or alkoxy derivatives
科学的研究の応用
Methyl 2-(methylthio)-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(methylthio)-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in the inhibition or activation of specific enzymes, affecting cellular processes.
類似化合物との比較
Methyl 2-(methylthio)-4-pyridinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-(methylthio)benzoate: Similar in structure but with a benzene ring instead of a pyridine ring.
4-Methyl-2-(methylthio)pyridine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
2-Methyl-4-pyridinecarboxylate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
The uniqueness of Methyl 2-(methylthio)-4-pyridinecarboxylate lies in its combination of the methylthio and carboxylate groups, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
74470-39-6 |
|---|---|
分子式 |
C8H9NO2S |
分子量 |
183.23 g/mol |
IUPAC名 |
methyl 2-methylsulfanylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-9-7(5-6)12-2/h3-5H,1-2H3 |
InChIキー |
IOWBEZLBCKONCE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-butoxyphenyl)-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045100.png)
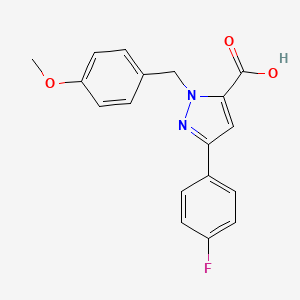
![2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12045121.png)
![3-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045122.png)
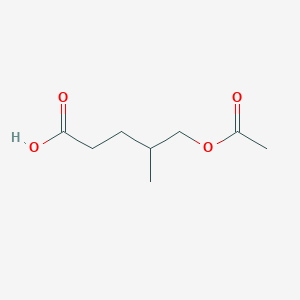
![3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12045136.png)
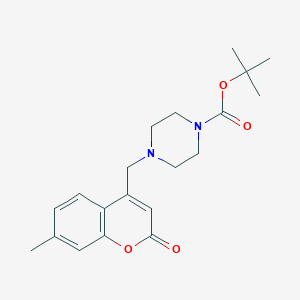
![4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12045155.png)

![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)
![4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide](/img/structure/B12045188.png)
